2-Chloro-3-fluorophenylthiourea
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Overview
Description
1-(2-Chloro-3-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. The compound has a molecular formula of C7H6ClFN2S and is characterized by the presence of a thiourea group attached to a 2-chloro-3-fluorophenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)thiourea typically involves the reaction of 2-chloro-3-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group to form the desired thiourea derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 1-(2-Chloro-3-fluorophenyl)thiourea are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Oxidation and Reduction: Thiourea derivatives can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)thiourea involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with essential enzymes and cellular processes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)thiourea: Similar in structure but with different substitution patterns on the phenyl ring.
1-(2-Fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea: Contains additional fluorine atoms, leading to different chemical properties and biological activities.
Uniqueness
1-(2-Chloro-3-fluorophenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives . Its combination of chloro and fluoro substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6ClFN2S |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(2-chloro-3-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClFN2S/c8-6-4(9)2-1-3-5(6)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
UULBOZBQSOIZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NC(=S)N |
Origin of Product |
United States |
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